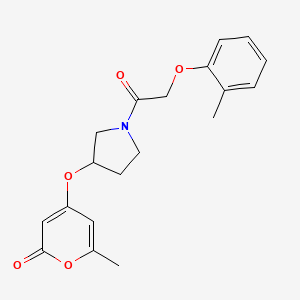
6-methyl-4-((1-(2-(o-tolyloxy)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "6-methyl-4-((1-(2-(o-tolyloxy)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one" appears to be a complex organic molecule, potentially with pharmaceutical relevance. However, the provided papers do not directly discuss this compound. Instead, they focus on related heterocyclic compounds and their synthesis. For instance, the first paper discusses the synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones, which are structurally related to the compound . The second paper deals with the synthesis and structure of novel 6-(pyrazol-1-yl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-ol derivatives, which also share some structural features with the target compound .
Synthesis Analysis
The synthesis of related compounds involves cyclization reactions, which are a common strategy in the construction of complex heterocycles. In the first paper, the authors describe a one-pot synthesis method that involves the condensation of primary amines with specific acetamides, leading to the formation of dihydropyrrolone derivatives . This suggests that similar synthetic strategies could potentially be applied to the synthesis of "6-methyl-4-((1-(2-(o-tolyloxy)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one". The second paper does not provide direct insights into the synthesis of the target compound but does highlight the importance of cyclization reactions in the synthesis of complex heterocyclic structures .
Molecular Structure Analysis
The structure of heterocyclic compounds is often complex and requires detailed analysis. In the second paper, the authors used X-ray diffraction to study the structure of one of their synthesized compounds . This technique could be employed to determine the molecular structure of "6-methyl-4-((1-(2-(o-tolyloxy)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one" and confirm its stereochemistry and conformation.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds indicate that the target compound may also undergo similar reactions. For example, the condensation and cyclization reactions described in the first paper are likely relevant to the chemical behavior of "6-methyl-4-((1-(2-(o-tolyloxy)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one" . Understanding these reactions is crucial for predicting the reactivity and potential transformations of the compound.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of the target compound, they do provide insights into the properties of structurally related compounds. For instance, the existence of tautomeric forms as described in the second paper suggests that "6-methyl-4-((1-(2-(o-tolyloxy)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one" may also exhibit tautomerism . The solubility, melting point, and stability of the compound could be inferred from similar compounds discussed in the papers.
Aplicaciones Científicas De Investigación
Synthetic Methodologies
Research has explored the synthesis of derivatives with similar structural features to "6-methyl-4-((1-(2-(o-tolyloxy)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one," highlighting the compound's relevance in synthetic chemistry. For instance, Brimacombe et al. (1974) demonstrated the synthesis of derivatives of 2,6-diamino-2,3,4,6-tetradeoxy-DL-erythro-hexose and DL-threo-hexose, showcasing the utility of related pyranones in constructing complex sugar derivatives (Brimacombe, Da'aboul, & Tucker, 1974). Similarly, Li et al. (2020) presented a four-component synthesis of pyrrolo[3,2-c]pyridin-4-one derivatives from 4-hydroxy-6-methyl-2H-pyran-2-one, illustrating the adaptability of such compounds in generating poly-substituted pyrrolo[3,2-c]pyridin-4-ones under metal-free conditions, which could be beneficial for developing new materials or drug molecules (Li, Fan, Qi, & Zhang, 2020).
Medicinal Chemistry Applications
The structural motif of "6-methyl-4-((1-(2-(o-tolyloxy)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one" is also significant in medicinal chemistry. Verhoest et al. (2012) described the design and discovery of a selective brain penetrant PDE9A inhibitor, which incorporates a similar pyrrolidinyl-pyranone framework, for the treatment of cognitive disorders. This compound, identified through structure-based drug design, has advanced into clinical trials, underscoring the potential of such molecules in therapeutic applications (Verhoest et al., 2012).
Reaction Mechanism Studies
Research into the reaction mechanisms involving compounds structurally related to "6-methyl-4-((1-(2-(o-tolyloxy)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one" provides insights into the chemical reactivity and potential applications of these molecules. For example, Huyghues-Despointes et al. (1994) utilized Pyrolysis/GC/MS to study the primary and secondary pyrolysis products of a proline Amadori compound, offering a detailed analysis of the degradation pathways that could inform the stability and decomposition of similar compounds (Huyghues-Despointes, Yaylayan, & Keyhani, 1994).
Propiedades
IUPAC Name |
6-methyl-4-[1-[2-(2-methylphenoxy)acetyl]pyrrolidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-13-5-3-4-6-17(13)23-12-18(21)20-8-7-15(11-20)25-16-9-14(2)24-19(22)10-16/h3-6,9-10,15H,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLVMUMXRYEIEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(C2)OC3=CC(=O)OC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

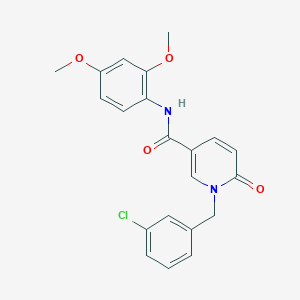
![7-[1-(4-Methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2543286.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2543289.png)
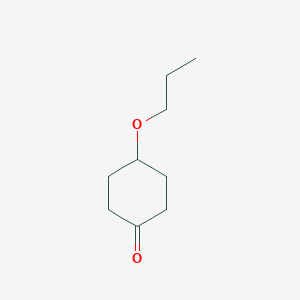
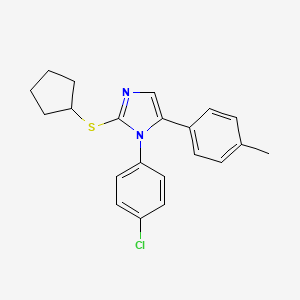
![2-[2-(1H-1,2,3-Triazol-1-yl)ethyl]piperidine](/img/structure/B2543294.png)
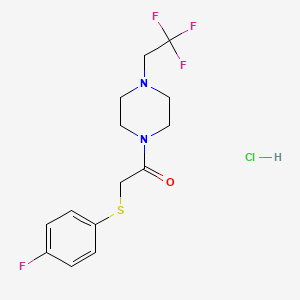
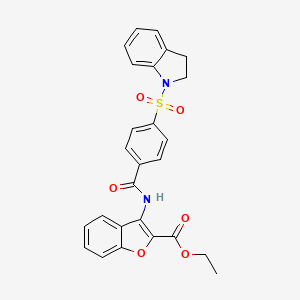
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2543298.png)
![(1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2543300.png)
![N-(2,4-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2543301.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2543305.png)
